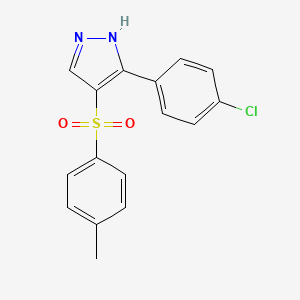

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole

CAS No.: 140614-07-9

Cat. No.: VC4200260

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 140614-07-9 |

|---|---|

| Molecular Formula | C16H13ClN2O2S |

| Molecular Weight | 332.8 |

| IUPAC Name | 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |

| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |

| Standard InChI Key | FLKUPIUHFOIGSE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |

Introduction

3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities and applications in pharmaceuticals. This compound combines a pyrazole ring with a chlorophenyl group and a methylbenzenesulfonyl group, offering a unique structural profile that could be exploited for various chemical and biological purposes.

Synthesis and Chemical Reactions

The synthesis of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a sulfonyl chloride. This process can be facilitated through various organic synthesis techniques, such as nucleophilic substitution reactions.

Example Synthesis Route

-

Starting Materials: A suitable pyrazole derivative (e.g., 3-(4-chlorophenyl)-1H-pyrazole) and 4-methylbenzenesulfonyl chloride.

-

Reaction Conditions: The reaction is often performed in a solvent like tetrahydrofuran (THF) with a base such as triethylamine to facilitate the nucleophilic substitution.

-

Product Isolation: The resulting compound can be isolated through recrystallization or chromatographic methods.

Biological and Pharmacological Activities

While specific biological activities of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole are not extensively documented, pyrazole derivatives in general have shown potential in various therapeutic areas, including antileishmanial, anti-inflammatory, and anticancer activities. The presence of a sulfonyl group can enhance the compound's solubility and interaction with biological targets.

Related Pyrazole Derivatives

Pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzenesulfonamides, have demonstrated antileishmanial activity, suggesting that modifications to the pyrazole core can lead to compounds with promising biological profiles .

Future Research Directions

Given the structural uniqueness of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, future research could focus on:

-

Biological Screening: Evaluating its activity against various disease targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.

-

Molecular Modeling: Using computational tools to predict its interaction with biological targets and optimize its design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume